molecular formula C10H12N2O2 B11719196 5-(2-Pyridyl)pyrrolidine-2-carboxylic acid

5-(2-Pyridyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11719196
M. Wt: 192.21 g/mol
InChI Key: OAKAKNDIJONVRO-UHFFFAOYSA-N
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Description

5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine ring, which in turn is substituted with a carboxylic acid group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a pyridine ring and an amino acid derivative can be cyclized to form the desired pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, leading to modulation of their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the pyridine ring, resulting in different biological activities.

    Pyridine-2-carboxylic acid: Lacks the pyrrolidine ring, leading to distinct chemical properties and reactivity.

    5-(trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group instead of the pyrrolidine ring, affecting its chemical behavior and applications.

Uniqueness

5-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is unique due to the combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-pyridin-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,8-9,12H,4-5H2,(H,13,14)

InChI Key

OAKAKNDIJONVRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1C2=CC=CC=N2)C(=O)O

Origin of Product

United States

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